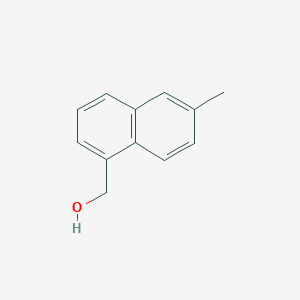
(6-Methylnaphthalen-1-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Methylnaphthalen-1-yl)methanol is an organic compound belonging to the class of naphthalenes, which are characterized by two fused benzene rings. This compound features a hydroxyl group (-OH) attached to a methylene bridge (-CH2-) at the first position of the naphthalene ring, with a methyl group (-CH3) at the sixth position. It is a white to off-white crystalline solid with a mild aromatic odor.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methylnaphthalen-1-yl)methanol typically involves the reduction of (6-Methylnaphthalen-1-yl)methanone. One common method is the reduction using sodium borohydride (NaBH4) in methanol as a solvent. The reaction proceeds under mild conditions, typically at room temperature, yielding the desired alcohol.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of (6-Methylnaphthalen-1-yl)methanone using a palladium on carbon (Pd/C) catalyst under hydrogen gas. This method is efficient and scalable, making it suitable for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form (6-Methylnaphthalen-1-yl)methanone. Common oxidizing agents include chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced further to form (6-Methylnaphthalen-1-yl)methane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (6-Methylnaphthalen-1-yl)methyl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid, PCC.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Thionyl chloride (SOCl2).
Major Products Formed:
Oxidation: (6-Methylnaphthalen-1-yl)methanone.
Reduction: (6-Methylnaphthalen-1-yl)methane.
Substitution: (6-Methylnaphthalen-1-yl)methyl chloride.
Applications De Recherche Scientifique
(6-Methylnaphthalen-1-yl)methanol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of biologically active molecules.
Industry: The compound is utilized in the production of dyes, fragrances, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (6-Methylnaphthalen-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the aromatic naphthalene ring can engage in π-π interactions with aromatic residues in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
- (6-Methoxynaphthalen-2-yl)methanol
- (4-Methyl-1-naphthyl)methanol
- (1-Isopropyl-6-methoxy-3-methylnaphthalen-7-yl)methanol
Comparison: (6-Methylnaphthalen-1-yl)methanol is unique due to the specific positioning of the methyl and hydroxyl groups on the naphthalene ring. This structural arrangement influences its reactivity and interaction with other molecules, distinguishing it from similar compounds that may have different substituent positions or functional groups.
Propriétés
Numéro CAS |
61639-45-0 |
|---|---|
Formule moléculaire |
C12H12O |
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
(6-methylnaphthalen-1-yl)methanol |
InChI |
InChI=1S/C12H12O/c1-9-5-6-12-10(7-9)3-2-4-11(12)8-13/h2-7,13H,8H2,1H3 |
Clé InChI |
PKWLYEPIVSOVRG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=CC=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



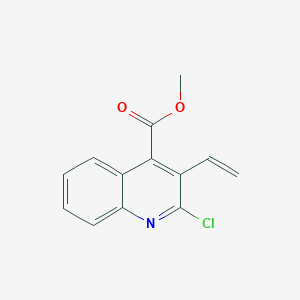
![2-[(4-Chloro-3-methoxyphenyl)sulfanyl]-4-methoxybenzoic acid](/img/structure/B14584101.png)
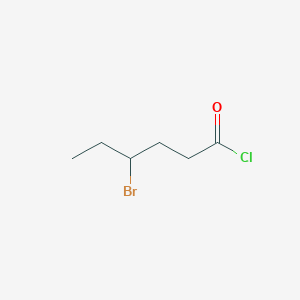
![2-Thiabicyclo[3.2.2]nonane](/img/structure/B14584117.png)
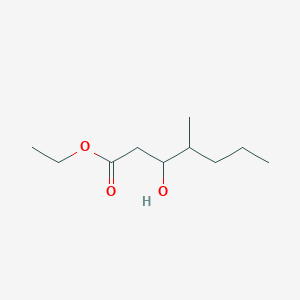


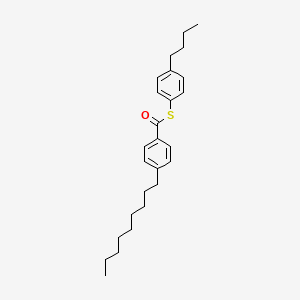

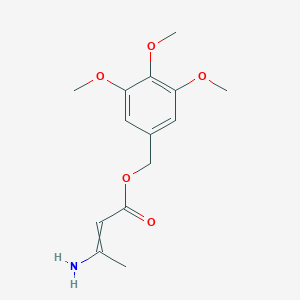
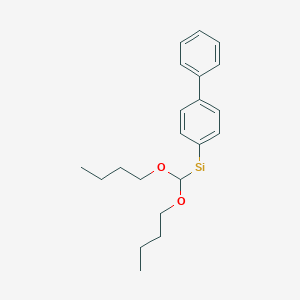
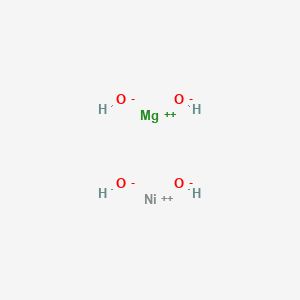
![10,10-Diethoxy-4-[(oxiran-2-yl)methoxy]-2,6,11-trioxa-10-silatridecane](/img/structure/B14584171.png)
